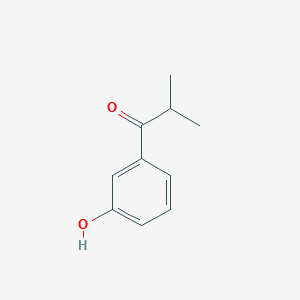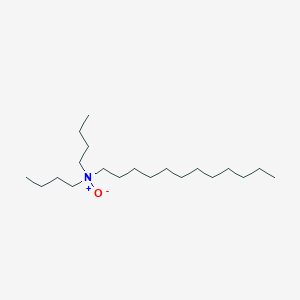![molecular formula C12H11ClF2N2Si B14336930 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline CAS No. 95970-58-4](/img/no-structure.png)
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organosilicon compound It features a phenanthroline backbone, which is a heterocyclic aromatic organic compound, and a silyl group substituted with chlorine and difluorine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a chlorodifluorosilane reagent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The phenanthroline moiety can participate in redox reactions, altering the oxidation state of the compound.
Coordination Chemistry: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include silyl ethers, silyl amines, or other organosilicon derivatives.
Oxidation/Reduction: Products vary based on the specific redox reaction but can include altered phenanthroline derivatives.
Applications De Recherche Scientifique
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for other organosilicon compounds.
Mécanisme D'action
The mechanism of action of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline largely depends on its application. In coordination chemistry, the nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, electronic, or photophysical properties. In biological systems, the compound’s interaction with molecular targets would depend on its specific functionalization and the nature of the biological environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A simpler analog without the silyl group, widely used in coordination chemistry.
1-[Chloro(difluoro)silyl]benzene: Similar silyl substitution but with a benzene ring instead of phenanthroline.
1,2,3,4-Tetrahydro-1,10-phenanthroline: The parent compound without the silyl group.
Uniqueness
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the combination of the phenanthroline backbone and the silyl group. This combination imparts distinct chemical reactivity and coordination properties, making it valuable for specialized applications in various fields of research and industry.
Propriétés
| 95970-58-4 | |
Formule moléculaire |
C12H11ClF2N2Si |
Poids moléculaire |
284.76 g/mol |
Nom IUPAC |
chloro-(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)-difluorosilane |
InChI |
InChI=1S/C12H11ClF2N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
Clé InChI |
IFSCLDWZRQVUQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)

![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)


